molecular formula C11H17NO B15236390 (1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

(1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

Cat. No.: B15236390
M. Wt: 179.26 g/mol
InChI Key: NGTJOHVIBYCBET-HCCKASOXSA-N
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Description

(1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a 2,5-dimethylphenyl group attached to a propan-2-OL backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired stereoisomer, this compound.

    Purification: The final product is purified using methods such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, leading to modulation of biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

    1-Amino-1-(2,5-dimethylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.

    1-Amino-1-(2,5-dimethylphenyl)ethanol: A structurally similar compound with a shorter carbon chain.

Uniqueness

(1S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, distinguishing it from its racemic mixture and other similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1

InChI Key

NGTJOHVIBYCBET-HCCKASOXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)O)N

Origin of Product

United States

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